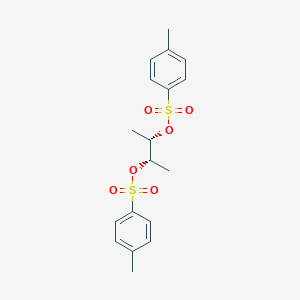
(-)-2,3-Butanediyl di(p-toluenesulfonate)
Overview
Description
(-)-2,3-Butanediyl di(p-toluenesulfonate): is an organic compound that belongs to the class of sulfonates. It is a derivative of butanediol where the hydroxyl groups are replaced by p-toluenesulfonate groups. This compound is often used in organic synthesis due to its reactivity and ability to act as a leaving group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate) typically involves the reaction of butanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
HO-CH2-CH(OH)-CH2-OH+2TsCl→TsO-CH2-CH(TsO)-CH2-OTs+2HCl
where TsCl represents p-toluenesulfonyl chloride.
Industrial Production Methods: On an industrial scale, the production of (-)-2,3-Butanediyl di(p-toluenesulfonate) follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (-)-2,3-Butanediyl di(p-toluenesulfonate) undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The p-toluenesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Reduction: The compound can be reduced to butanediol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, (-)-2,3-Butanediyl di(p-toluenesulfonate) can be hydrolyzed back to butanediol and p-toluenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alkyl halides, ethers, or amines.
Reduction: Butanediol.
Hydrolysis: Butanediol and p-toluenesulfonic acid.
Scientific Research Applications
Chemistry: (-)-2,3-Butanediyl di(p-toluenesulfonate) is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclic ethers and other heterocyclic compounds.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, by introducing p-toluenesulfonate groups. This modification can alter the properties and functions of the biomolecules, making them useful for various applications, including drug development and diagnostic assays.
Industry: In the industrial sector, (-)-2,3-Butanediyl di(p-toluenesulfonate) is used in the production of polymers and resins. It serves as a cross-linking agent, improving the mechanical properties and stability of the final products.
Mechanism of Action
The mechanism of action of (-)-2,3-Butanediyl di(p-toluenesulfonate) primarily involves its role as a leaving group in nucleophilic substitution reactions. The p-toluenesulfonate groups are electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive and useful in various synthetic applications.
Comparison with Similar Compounds
- Ethylene di(p-toluenesulfonate)
- Diethylene glycol di(p-toluenesulfonate)
- Triethylene glycol di(p-toluenesulfonate)
- Tetraethylene glycol di(p-toluenesulfonate)
Comparison: (-)-2,3-Butanediyl di(p-toluenesulfonate) is unique due to its specific structure, which includes a butane backbone. This structure imparts different physical and chemical properties compared to other similar compounds with ethylene or glycol backbones. For example, the butane backbone provides greater flexibility and different reactivity patterns, making it suitable for specific applications where other sulfonates may not be as effective.
Properties
IUPAC Name |
[(2S,3S)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBMNNZDFDJOF-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


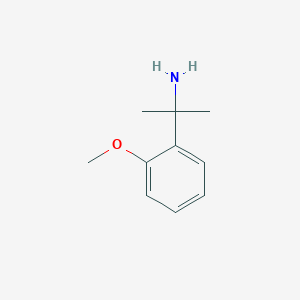
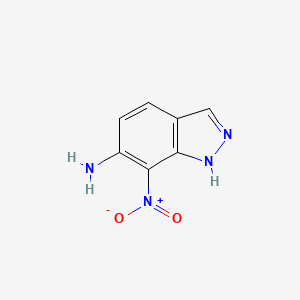
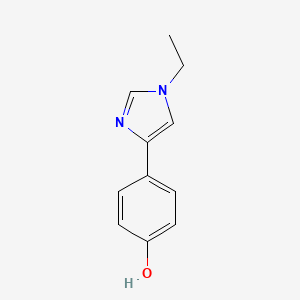
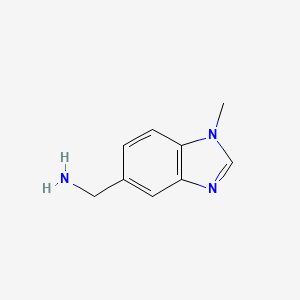
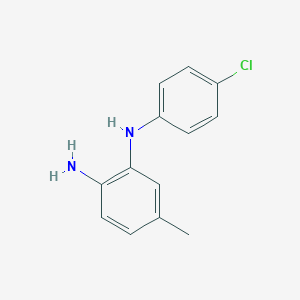
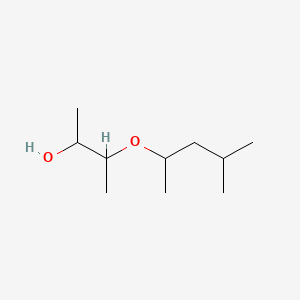
![1-[3-(Aminomethyl)phenyl]ethanone](/img/structure/B3282274.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B3282284.png)
![(2R)-2-[[(4aR,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B3282299.png)

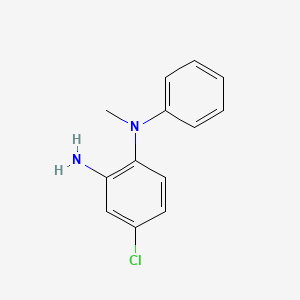
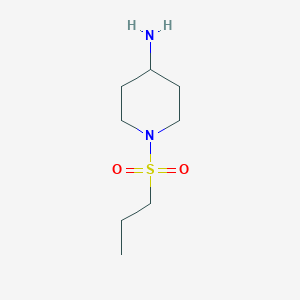
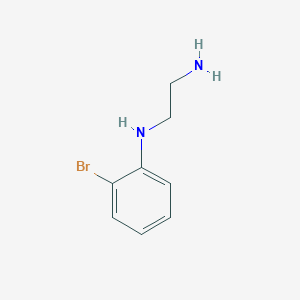
![4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B3282323.png)
